![molecular formula C19H16ClNO3 B2798570 N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-74-1](/img/structure/B2798570.png)

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

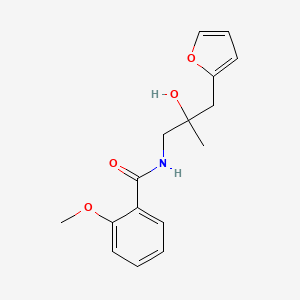

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : The compound has been synthesized using various chemical reactions. For instance, Karminski-Zamola and Bajić (1989) synthesized N-(p-chlorophenyl) carboxamides via UV oxidative irradiation in methanolic solution, highlighting a method for creating similar compounds (Karminski-Zamola & Bajić, 1989).

- Cross-Coupling Reactions : Siddiqa et al. (2022) described the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs through Suzuki-Miyaura cross-coupling, indicating potential for diverse chemical modifications of similar compounds (Siddiqa et al., 2022).

- Electrophilic Substitution and Nucleophilic Reactions : El’chaninov and Aleksandrov (2017) synthesized N-(Quinolin-6-yl)furan-2-carboxamide, which was then used in various electrophilic and nucleophilic substitution reactions, demonstrating the reactivity of furan-carboxamide derivatives (El’chaninov & Aleksandrov, 2017).

Biological and Pharmacological Potential

- Antimicrobial Activity : Arora et al. (2013) synthesized thiophenes related to the compound and evaluated them for antimicrobial activity. This suggests potential biological applications of similar furan-carboxamide derivatives (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

- Antipathogenic Properties : Limban, Marutescu, and Chifiriuc (2011) investigated acylthioureas structurally related to N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, finding significant antipathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

- Antiprotozoal Activity : Das and Boykin (1977) explored the antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans, closely related to the target compound. Their findings suggest potential uses in treating protozoal infections (Das & Boykin, 1977).

Wirkmechanismus

Target of Action

The primary targets of N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide are the K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.

Mode of Action

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide acts as a selective activator of the TREK-1 and TREK-2 potassium channels . It binds to a cryptic selectivity filter binding site of the TREK-1 channel, known as the K2P modulator pocket . This binding stabilizes an active “leak-mode” conformation, restricting the mobility of the selectivity filter and surrounding structure .

Pharmacokinetics

Its solubility in dmso (2 mg/ml) suggests that it may have good bioavailability .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEIJXXNYMOACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)